1-[Dimethyl(phenyl)silyl]hexan-1-OL
Description
1-[Dimethyl(phenyl)silyl]hexan-1-OL is an organosilicon compound featuring a hexanol backbone substituted with a dimethyl(phenyl)silyl group at the primary alcohol position.
Properties
CAS No. |
125950-71-2 |
|---|---|
Molecular Formula |
C14H24OSi |
Molecular Weight |
236.42 g/mol |
IUPAC Name |
1-[dimethyl(phenyl)silyl]hexan-1-ol |
InChI |
InChI=1S/C14H24OSi/c1-4-5-7-12-14(15)16(2,3)13-10-8-6-9-11-13/h6,8-11,14-15H,4-5,7,12H2,1-3H3 |
InChI Key |
QVVWPBWNZBIPHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(O)[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Dimethyl(phenyl)silyl]hexan-1-OL typically involves the hydrosilylation of hex-1-yne with dimethylphenylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[Dimethyl(phenyl)silyl]hexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for halogenation reactions.
Major Products Formed
Oxidation: Formation of hexanone or hexanal.
Reduction: Formation of hexane.
Substitution: Formation of hexyl halides or hexylamines.
Scientific Research Applications
1-[Dimethyl(phenyl)silyl]hexan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of specialty polymers and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-[Dimethyl(phenyl)silyl]hexan-1-OL involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The dimethyl(phenyl)silyl group can also participate in hydrophobic interactions, affecting the compound’s solubility and distribution in different environments.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Hexan-1-OL (CAS 111-27-3)
Hexan-1-ol, a primary alcohol with a six-carbon chain, serves as a foundational comparator. Key differences and similarities include:
- Chemical Structure : Lacks the dimethyl(phenyl)silyl group, resulting in lower steric hindrance and polarity compared to 1-[Dimethyl(phenyl)silyl]hexan-1-OL.
- Toxicity: Acute oral and dermal toxicity (Category 4) .
- Applications : Used industrially as a solvent and intermediate .
- Safety : Requires precautions against flammability (Class 3) and skin/eye contact .
2.2 2-Ethyl-1-Hexanol (CAS 104-76-7)
A branched primary alcohol with applications in plasticizers and coatings:
- Structure : Branched chain vs. the linear chain and silyl substitution in this compound.
- Toxicity: Limited data in evidence, but structurally similar alcohols like hexan-1-ol show low systemic toxicity .
- Handling : Requires ventilation and avoidance of ignition sources, similar to hexan-1-ol .
2.3 Dodecan-1-OL (CAS 112-53-8)
A long-chain primary alcohol:
- Structure : 12-carbon chain vs. 6-carbon chain with silyl substitution.
- Applications : Used in surfactants and lubricants .
- Safety: Limited acute toxicity data, but longer chains typically reduce volatility and inhalation risks.
Contrast : The silyl group in this compound may enhance its utility in silicon-based polymers, unlike dodecan-1-ol’s surfactant applications.
2.4 Hexan-6-olide (CAS 502-44-3)
A cyclic ester (lactone):
- Reactivity : Undergoes ring-opening polymerization, unlike the alcohol functionality of this compound .
- Safety : Requires dust control and ventilation but lacks significant systemic toxicity .
Contrast : The silyl group in the target compound may confer distinct reactivity in cross-coupling or silylation reactions.
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